BenchChemオンラインストアへようこそ!

tert-Butyl 4-(3,4-difluorobenzylamino)piperidine-1-carboxylate

pKa basicity protonation state

tert-Butyl 4-(3,4-difluorobenzylamino)piperidine-1-carboxylate (CAS 1349716-46-6) is a Boc-protected 4-aminopiperidine derivative bearing a 3,4-difluorobenzyl substituent on the secondary amine. With a molecular formula of C₁₇H₂₄F₂N₂O₂ and a molecular weight of 326.38 g·mol⁻¹, this compound is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting kinase-dependent diseases.

Molecular Formula C17H24F2N2O2
Molecular Weight 326.388
CAS No. 1349716-46-6
Cat. No. B2445523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(3,4-difluorobenzylamino)piperidine-1-carboxylate
CAS1349716-46-6
Molecular FormulaC17H24F2N2O2
Molecular Weight326.388
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC(=C(C=C2)F)F
InChIInChI=1S/C17H24F2N2O2/c1-17(2,3)23-16(22)21-8-6-13(7-9-21)20-11-12-4-5-14(18)15(19)10-12/h4-5,10,13,20H,6-9,11H2,1-3H3
InChIKeyUZGZIVDTHVUGTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-(3,4-difluorobenzylamino)piperidine-1-carboxylate (CAS 1349716-46-6): Structural Identity, Physicochemical Baseline, and Procurement-Relevant Profile


tert-Butyl 4-(3,4-difluorobenzylamino)piperidine-1-carboxylate (CAS 1349716-46-6) is a Boc-protected 4-aminopiperidine derivative bearing a 3,4-difluorobenzyl substituent on the secondary amine. With a molecular formula of C₁₇H₂₄F₂N₂O₂ and a molecular weight of 326.38 g·mol⁻¹, this compound is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting kinase-dependent diseases . The 3,4-difluorobenzyl group imparts distinct electronic and steric properties compared to non-fluorinated or regioisomeric benzyl analogs, directly affecting the basicity of the secondary amine (predicted pKa = 8.19 ± 0.20) and the overall lipophilicity (XLogP3 = 2.9) of the scaffold [1]. These physicochemical parameters are critical determinants of downstream biological performance in receptor- and enzyme-targeting compounds and cannot be assumed to be equivalent across in-class analogs.

Procurement Risk Alert: Why Generic Substitution of tert-Butyl 4-(3,4-difluorobenzylamino)piperidine-1-carboxylate with In-Class Analogs Jeopardizes Research Reproducibility


The common practice of substituting a fluorinated benzylamino-piperidine intermediate with its non-fluorinated parent (CAS 206273-87-2) or a regioisomeric variant (e.g., 2,4-difluorobenzyl, CAS 1286275-49-7) introduces uncontrolled variability in at least two experimentally consequential properties: amine basicity and molecular packing. The predicted pKa of the target compound (8.19) is approximately one full log unit lower than that of the non-fluorinated analog (pKa 9.20), meaning that at physiological pH the protonation state—and hence hydrogen-bonding capacity, solubility, and membrane permeability—will differ materially . Likewise, the 3,4-difluoro substitution pattern is not interchangeable with the 2,4-difluoro regioisomer; the latter presents a different electrostatic surface potential that alters target-binding geometry in kinase and GPCR programs . Substitution therefore risks invalidating SAR conclusions, reducing synthetic yield in downstream coupling reactions, and introducing batch-to-batch uncertainty that undermines preclinical data integrity.

Quantitative Differentiation Evidence: tert-Butyl 4-(3,4-difluorobenzylamino)piperidine-1-carboxylate vs. Closest Analogs


Secondary Amine Basicity (pKa): 1.01-Log-Unit Reduction vs. Non-Fluorinated Benzyl Analog Directly Impacts Protonation-Dependent Properties

The predicted acid dissociation constant (pKa) of the secondary amine in tert-butyl 4-(3,4-difluorobenzylamino)piperidine-1-carboxylate is 8.19 ± 0.20, compared with 9.20 ± 0.20 for the non-fluorinated benzyl analog (CAS 206273-87-2) . The electron-withdrawing effect of the 3,4-difluoro substitution on the phenyl ring reduces the amine basicity by approximately 1.01 log units. At pH 7.4, this shifts the fraction of unprotonated (membrane-permeable) free base from ~1.6% (non-fluorinated) to ~14%, a nearly 9-fold difference that alters passive membrane permeability, solubility-pH profiles, and the compound's capacity to participate in hydrogen-bond networks as a donor.

pKa basicity protonation state drug-likeness ADME

Predicted Density: 8.4% Higher Molecular Packing vs. Non-Fluorinated Benzyl Analog Indicative of Altered Solid-State Properties

The predicted density of tert-butyl 4-(3,4-difluorobenzylamino)piperidine-1-carboxylate is 1.16 ± 0.1 g/cm³, compared with 1.07 ± 0.1 g/cm³ for the non-fluorinated benzyl analog (CAS 206273-87-2) . This represents an 8.4% increase in mass per unit volume, attributable to the additional fluorine atoms which increase molecular weight (326.38 vs. 290.40 g·mol⁻¹) without proportionally expanding the molecular volume. Higher density often correlates with superior packing efficiency in crystalline solids and may affect bulk handling, formulation behavior, and long-term storage stability.

density crystallinity formulation solid-state chemistry

Fluorine Substitution Regioisomerism: 3,4-Difluorobenzyl vs. 2,4-Difluorobenzyl Variant Confers Distinct Electronic Topography

The target compound carries fluorine atoms at the 3- and 4-positions of the benzyl ring, whereas a closely related commercially available variant bears fluorines at the 2- and 4-positions (tert-butyl 1-(2,4-difluorobenzyl)piperidin-4-ylcarbamate, CAS 1286275-49-7) . The 3,4-substitution pattern places one fluorine ortho and one meta to the benzylic methylene, creating a dipole vector and electrostatic surface potential distinct from the 2,4-substitution pattern where both fluorines reside on one side of the ring relative to the point of attachment. In medicinal chemistry, 3,4-difluorobenzyl fragments have been specifically incorporated into potent kinase inhibitors, including PDK1 inhibitors with IC₅₀ values of 100 nM and CDK9 inhibitors with IC₅₀ values as low as 7–11 nM [1][2]. The CYP450-mediated oxidative metabolism of the phenyl ring is also sensitive to the fluorine substitution pattern; 3,4-disubstitution may block the principal site of aromatic hydroxylation (the 4-position) while the 3-fluoro substituent further deactivates the ring, potentially yielding superior metabolic stability compared to the 2,4-regioisomer [1].

regioisomerism fluorine scanning SAR CYP metabolism medicinal chemistry

Commercial Purity Specification: 98% Minimum Purity Achievable vs. 95% Typical for Regioisomeric Analogs Supports Stringent Synthetic Requirements

Commercial suppliers list tert-butyl 4-(3,4-difluorobenzylamino)piperidine-1-carboxylate at purity levels of 98% (Leyan, catalog no. 1655050) and 95%+ (Chemenu, catalog no. CM380980) . In contrast, a widely available regioisomeric analog—tert-butyl 1-(2,4-difluorobenzyl)piperidin-4-ylcarbamate (CAS 1286275-49-7)—is predominantly offered at 95% minimum purity across multiple suppliers (AKSci, Leyan, CymitQuimica) . The availability of 98% purity material for the target compound reduces the impurity burden carried into subsequent synthetic steps, which is particularly relevant when the compound is used in multi-step sequences where trace amine or de-Boc byproducts can propagate and accumulate.

purity quality control synthetic intermediate GLP procurement specification

Lipophilicity–Polarity Balance (XLogP3/TPSA): Fluorinated Scaffold Occupies a Favorable CNS Drug-Like Property Space Distinct from Non-Fluorinated Parent

The target compound exhibits a computed XLogP3 of 2.9 and a topological polar surface area (TPSA) of 41.6 Ų [1]. By comparison, the non-fluorinated benzyl analog (CAS 206273-87-2) has a reported LogP of 3.50 and a comparable PSA of 41.57 Ų . Although fluorination often increases lipophilicity, the 3,4-difluoro pattern in this scaffold produces a net decrease in computed LogP of ~0.6 units, likely due to the strong negative inductive effect of two fluorine atoms altering the solvation free energy. Both compounds fall below the common CNS drug-likeness thresholds of TPSA < 60 Ų and LogP < 5, but the reduced LogP of the fluorinated variant brings it closer to the ideal CNS range (LogP 2–4), potentially improving the brain penetration characteristics of downstream derivatives while maintaining adequate passive permeability [2].

XLogP3 TPSA CNS drug-likeness physicochemical profiling lead optimization

High-Value Application Scenarios for tert-Butyl 4-(3,4-difluorobenzylamino)piperidine-1-carboxylate (CAS 1349716-46-6) Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization: Preparing 3,4-Difluorobenzyl-Containing CDK and PDK1 Inhibitor Candidates

The 3,4-difluorobenzyl motif is a validated pharmacophore in multiple kinase inhibitor series, including CDK9 inhibitors with IC₅₀ values of 7–11 nM and PDK1 inhibitors with IC₅₀ of 100 nM [1]. Tert-butyl 4-(3,4-difluorobenzylamino)piperidine-1-carboxylate serves as the direct Boc-protected intermediate for introducing this motif via reductive amination or N-alkylation sequences. Its reduced amine basicity (pKa 8.19 vs. 9.20 for non-fluorinated analog) ensures cleaner N-deprotection under mild acidic conditions without side reactions at the benzylamino nitrogen, a critical advantage during multi-parallel synthesis campaigns where product purity directly affects SAR interpretation.

CNS-Penetrant Drug Discovery: Leveraging Favorable LogP/TPSA Profile for Brain Exposure Optimization

With XLogP3 of 2.9 and TPSA of 41.6 Ų, this intermediate positions downstream derivatives within the CNS drug-like property space more favorably than the non-fluorinated parent (LogP 3.50) [1]. Medicinal chemistry teams pursuing CNS targets—including neurodegenerative disease kinases (e.g., LRRK2), psychiatric disorder GPCRs, or neuroinflammatory targets—can rely on this intermediate to maintain a cLogP below 3.0 while retaining sufficient passive permeability, reducing the need for property-modulating groups at later synthetic stages that could compromise target potency.

High-Purity Multi-Step Synthesis: Reducing Impurity Propagation in GLP-Grade Scale-Up Campaigns

Commercial availability at 98% purity (Leyan) versus the 95% typical for regioisomeric analogs translates into a tangible reduction in impurity burden when the compound is used as a late-stage intermediate [1]. For contract research organizations performing multi-kilogram scale-up under GLP or GMP-like conditions, this 3% purity gap means fewer purification steps, higher overall yield, and improved batch-to-batch consistency in the final active pharmaceutical ingredient—factors with direct cost-of-goods implications.

Fluorine Scanning SAR Studies: Systematically Probing Regioisomeric Effects on Target Engagement and Metabolic Stability

The availability of the 3,4-difluorobenzyl, 2,4-difluorobenzyl, and non-fluorinated benzyl variants as distinct, commercially sourced building blocks enables fluorine-walk studies that correlate the position of fluorine atoms with target potency, selectivity, and metabolic stability [1]. The 3,4-disubstitution pattern is of particular interest because it blocks the metabolically labile 4-position of the phenyl ring while the 3-fluoro substituent electronically deactivates the ring toward CYP450 oxidation—offering a built-in metabolic stability advantage that can be confirmed by head-to-head microsomal stability assays against the 2,4-regioisomer [2].

Quote Request

Request a Quote for tert-Butyl 4-(3,4-difluorobenzylamino)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.